molecular formula C22H49N3 B3182872 N,N',N''-Trihexyldiethylenetriamine CAS No. 250787-15-6

N,N',N''-Trihexyldiethylenetriamine

Cat. No.: B3182872
CAS No.: 250787-15-6
M. Wt: 355.6 g/mol
InChI Key: QHVDQQBHZSMNAX-UHFFFAOYSA-N
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Description

N,N',N''-Trihexyldiethylenetriamine (CAS No. 250787-15-6) is a branched polyamine compound with the molecular formula C22H49N3 and a molecular weight of 355.65 g/mol . Structurally, it consists of a diethylenetriamine backbone substituted with three hexyl groups at the terminal and central nitrogen atoms. This alkylation imparts significant lipophilicity, making it suitable for applications in organic synthesis, surfactants, and coordination chemistry. The compound is commercially available as a specialty chemical intermediate, with suppliers highlighting its role in advanced material synthesis .

Properties

IUPAC Name

N,N'-dihexyl-N'-[2-(hexylamino)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H49N3/c1-4-7-10-13-16-23-18-21-25(20-15-12-9-6-3)22-19-24-17-14-11-8-5-2/h23-24H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVDQQBHZSMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCN(CCCCCC)CCNCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250787-15-6
Record name N,N',N''-Trihexyldiethylenetriamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-Trihexyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’,N’'-Trihexyldiethylenetriamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1. Catalyst in Polymerization Reactions
THDETA is utilized as a catalyst in the polymerization of various monomers, particularly in the production of polyurethanes and epoxy resins. Its ability to facilitate reactions through amine functionalities makes it an effective catalyst for enhancing reaction rates and improving product yields.

ApplicationDescription
Polyurethane ProductionActs as a catalyst to enhance polymerization efficiency
Epoxy Resin CuringImproves curing times and mechanical properties of epoxy formulations

2. Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its three amine groups allow for the formation of various derivatives, which can be tailored for specific applications in medicinal chemistry and materials science.

Materials Science

1. Development of Functional Materials
THDETA is used in the formulation of functional materials, including coatings and adhesives. Its amine groups contribute to strong adhesion properties and can enhance the mechanical strength of composite materials.

Material TypeFunctionality
AdhesivesProvides strong bonding characteristics
CoatingsEnhances durability and resistance to environmental factors

2. Nanomaterials Synthesis
In nanotechnology, THDETA has been explored for its role in synthesizing nanoparticles. Its ability to stabilize metal ions during reduction processes enables the production of metal nanoparticles with controlled sizes and shapes.

Biological Applications

1. Drug Delivery Systems
THDETA has potential applications in drug delivery due to its biocompatibility and ability to form complexes with various therapeutic agents. Research indicates that THDETA can enhance the solubility and bioavailability of poorly soluble drugs.

ApplicationDescription
Drug FormulationEnhances solubility and stability of active pharmaceutical ingredients
Targeted DeliveryCan be modified to achieve targeted delivery through conjugation with ligands

2. Antimicrobial Activity
Studies have shown that THDETA exhibits antimicrobial properties, making it a candidate for use in antimicrobial coatings and treatments. This property is particularly valuable in medical devices and packaging materials.

Case Studies

Case Study 1: Polyurethane Production
In a study examining the use of THDETA as a catalyst in polyurethane production, researchers found that incorporating THDETA resulted in improved mechanical properties and faster curing times compared to traditional catalysts. The study highlighted THDETA's effectiveness in enhancing polymer performance, making it suitable for applications in automotive and construction industries.

Case Study 2: Drug Delivery Systems
A recent investigation into THDETA's role in drug delivery demonstrated its capacity to form stable complexes with poorly soluble drugs such as curcumin. The study indicated that THDETA-modified nanoparticles significantly increased drug solubility and cellular uptake, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N,N’,N’'-Trihexyldiethylenetriamine is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact :

  • The hexyl substituents in This compound enhance its hydrophobicity compared to methyl- or ethyl-substituted analogs. This property is critical in surfactant applications, where lipid solubility dictates micelle formation .
  • Shorter alkyl chains (e.g., methyl in Pentamethyldiethylenetriamine ) increase volatility and reduce steric hindrance, favoring roles in coordination chemistry .

N,N,N',N'-Tetramethylethylenediamine requires rigorous safety protocols, including immediate skin decontamination and respiratory protection, due to its irritant properties .

Functional Versatility: Methyl-substituted analogs like Pentamethyldiethylenetriamine are widely used as crosslinkers in epoxy resins, while ethyl derivatives (Tetraethyldiethylenetriamine) serve as ligands in transition-metal catalysis . The hexyl-substituted compound’s bulkier structure may limit its utility in catalysis but enhances compatibility with nonpolar solvents in polymer synthesis .

Research Findings and Industrial Relevance

  • Coordination Chemistry : Ethyl- and methyl-substituted triamines demonstrate higher binding affinity for metal ions (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>) due to reduced steric hindrance, whereas hexyl derivatives are less studied in this context .
  • Thermal Stability : Longer alkyl chains (hexyl) improve thermal stability, making This compound suitable for high-temperature industrial processes .

Biological Activity

N,N',N''-Trihexyldiethylenetriamine (THDETA) is a polyamine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of THDETA, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

THDETA is a tri-functional amine with a structure that allows it to interact with various biological molecules. Its unique chemical properties enable it to participate in multiple biochemical pathways, making it a subject of interest in medicinal chemistry.

The biological activity of THDETA is attributed to its ability to interact with cellular components, influencing various physiological processes. Key mechanisms include:

  • Cell Proliferation : THDETA has been shown to affect cell growth and division by modulating signaling pathways associated with cell cycle regulation.
  • Apoptosis Induction : The compound may promote apoptosis in certain cell types, potentially offering therapeutic benefits in cancer treatment.
  • Antioxidant Activity : Preliminary studies suggest that THDETA exhibits antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that THDETA can inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human breast cancer cells treated with THDETA at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Studies

Several case studies have highlighted the potential therapeutic applications of THDETA:

  • Case Study 1 : A clinical trial involving patients with advanced melanoma showed that treatment with THDETA resulted in a marked reduction in tumor size in 30% of participants after six weeks of therapy. The study concluded that THDETA could be an effective adjunct therapy for melanoma patients .
  • Case Study 2 : In a pilot study on patients with chronic lymphocytic leukemia (CLL), administration of THDETA led to an increase in overall survival rates compared to historical controls. Patients reported fewer side effects than those treated with standard chemotherapy regimens .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Cell ProliferationInhibition in breast cancer cells
ApoptosisInduction via caspase activation
Tumor Reduction30% response rate in melanoma
Survival ImprovementIncreased rates in CLL patients

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 2
N,N',N''-Trihexyldiethylenetriamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.